PARP-1 vs. PARP-2 Isoform Selectivity of MC2050 HCl
MC2050 HCl exhibits a 15.1-fold selectivity for PARP-1 over PARP-2 based on direct head-to-head IC50 measurements in the same recombinant enzyme assay system [1]. This selectivity window is a key differentiator from pan-PARP inhibitors that inhibit both isoforms with similar potency.
| Evidence Dimension | PARP-1 vs PARP-2 inhibition potency (IC50) |
|---|---|
| Target Compound Data | 119 nM |
| Comparator Or Baseline | PARP-2: 1.8 μM (1800 nM) |
| Quantified Difference | 15.1-fold (1800 nM / 119 nM) |
| Conditions | Recombinant enzyme inhibition assay |
Why This Matters
Selectivity for PARP-1 over PARP-2 may reduce off-target effects and influence experimental outcomes in systems where PARP-2 has distinct biological roles.
- [1] Mosca L, et al. Biological effects of MC2050, a quinazoline-based PARP-1 inhibitor. ChemMedChem. 2011;6(4):606-11. PMID: 21365766. View Source
